2-(4-Ethylpiperidin-2-yl)cyclopentan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(4-ethylpiperidin-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C12H21NO/c1-2-9-6-7-13-11(8-9)10-4-3-5-12(10)14/h9-11,13H,2-8H2,1H3 |
InChI Key |
UNGWJYDJQGTPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC(C1)C2CCCC2=O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies for 2 4 Ethylpiperidin 2 Yl Cyclopentan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): A hypothetical ¹H NMR spectrum would provide information on the number of distinct proton environments, their electronic environment (chemical shift), multiplicity (spin-spin coupling), and integration (number of protons). For 2-(4-Ethylpiperidin-2-yl)cyclopentan-1-one, one would expect to see distinct signals for the protons on the cyclopentanone (B42830) ring, the piperidine (B6355638) ring, and the ethyl group. The protons adjacent to the carbonyl group and the nitrogen atom would likely appear at a lower field (higher ppm).
¹³C NMR (Carbon-13 NMR): This technique reveals the number of unique carbon atoms in the molecule. A key signal would be the carbonyl carbon of the cyclopentanone ring, expected at a significantly downfield chemical shift (typically 190-220 ppm). Other signals would correspond to the carbons of the piperidine ring, the cyclopentane (B165970) ring, and the ethyl substituent.
2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the cyclopentanone ring, the piperidine ring, and the ethyl group separately.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is essential for connecting the individual fragments of the molecule, for instance, by showing a correlation between a proton on the piperidine ring and a carbon on the cyclopentanone ring, confirming the point of attachment.
The piperidine and cyclopentanone rings are not planar and exist in various conformations. Cyclopentane rings typically adopt an "envelope" or "twist" conformation. Dynamic NMR studies, performed at variable temperatures, could reveal the energy barriers between different ring-flipping conformations and determine the most stable conformer in solution.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., LCMS, APCI MS)
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) with an Atmospheric Pressure Chemical Ionization (APCI) source would be suitable. The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Key fragmentation pathways would likely include alpha-cleavage adjacent to the cyclopentanone carbonyl group and characteristic ring-opening or fragmentation of the piperidine moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic peak in the IR spectrum of this compound would be a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically appearing around 1740 cm⁻¹ for a five-membered ring. Other absorptions would indicate C-H and C-N bonds.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the exact conformation of the molecule in the solid state. Furthermore, as the compound possesses multiple stereocenters, X-ray crystallography could be used to establish the absolute stereochemistry of a single enantiomer, providing an unambiguous structural determination.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For a newly synthesized compound such as this compound, this analysis is crucial for verifying its atomic composition and purity. The most common method for determining the elemental composition of organic compounds is combustion analysis. researchgate.net
In this process, a precisely weighed sample of the compound is combusted in a controlled environment with an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be accurately calculated. researchgate.net
The molecular formula for this compound is established as C₁₃H₂₃NO. Based on this formula, the theoretical elemental composition can be calculated with high precision. The expected percentages serve as a benchmark against which experimental results are compared.
Theoretical Elemental Composition:
To determine the theoretical percentages, the molecular weight of the compound and the atomic weights of its constituent elements (Carbon: 12.011 u; Hydrogen: 1.008 u; Nitrogen: 14.007 u; Oxygen: 15.999 u) are used.
Molecular Formula: C₁₃H₂₃NO
Molecular Weight: 209.33 g/mol
Theoretical Carbon (C): (13 * 12.011 / 209.33) * 100% = 74.58%
Theoretical Hydrogen (H): (23 * 1.008 / 209.33) * 100% = 11.08%
Theoretical Nitrogen (N): (1 * 14.007 / 209.33) * 100% = 6.69%
In a typical research setting, the experimentally determined values from combustion analysis are expected to align closely with these theoretical percentages. A widely accepted tolerance for confirmation of an empirical formula is a deviation of no more than ±0.4% for each element. nih.govacs.org This level of accuracy provides strong evidence that the synthesized compound has the proposed atomic makeup and is of high purity.
The following table presents the theoretical elemental composition of this compound alongside a set of representative experimental data that would be considered acceptable for the confirmation of its empirical formula.
Interactive Data Table: Elemental Analysis of this compound
| Element | Theoretical % | Experimental % (Found) | Deviation (%) |
| Carbon (C) | 74.58 | 74.41 | -0.17 |
| Hydrogen (H) | 11.08 | 11.23 | +0.15 |
| Nitrogen (N) | 6.69 | 6.57 | -0.12 |
The close correlation between the theoretical and found values in the representative data—with all deviations well within the ±0.4% threshold—would serve to rigorously confirm the empirical formula of the synthesized this compound as C₁₃H₂₃NO. This confirmation is a critical step in the comprehensive structural elucidation of the molecule, complementing spectroscopic data to provide a complete and verified chemical identity.
Computational Chemistry and Molecular Modeling in the Study of 2 4 Ethylpiperidin 2 Yl Cyclopentan 1 One
Preclinical Biological Activity and Pharmacological Research of 2 4 Ethylpiperidin 2 Yl Cyclopentan 1 One and Its Derivatives
In Vitro Cellular Assays for Evaluating Biological Responses
No studies were identified that evaluated the effects of 2-(4-Ethylpiperidin-2-yl)cyclopentan-1-one on cellular responses in vitro.
There is no available data from cell viability or proliferation assays (such as MTT, XTT, or BrdU incorporation assays) that would describe the cytotoxic or cytostatic effects of this compound on any cell line.
Information regarding the ability of this compound to induce apoptosis is not present in the available literature. Consequently, there are no mechanistic insights, such as details on the activation of caspase pathways (e.g., caspase-3, -8, -9), changes in mitochondrial membrane potential, or regulation of apoptotic proteins like the Bcl-2 family, related to this compound.
Enzyme Inhibition and Modulatory Activities
No research detailing the enzymatic inhibition or modulatory activities of this compound has been found.
There are no public records of kinase inhibition assays performed for this compound. Therefore, its inhibitory potential against kinases such as MAP Kinase Interacting Kinase (Mnk), IκB Kinase (IKKb), Anaplastic Lymphoma Kinase (ALK), or c-ros oncogene 1 kinase (ROS1) is unknown.
No studies on the receptor binding profile of this compound are available. Its affinity and modulatory effects on dopamine (B1211576) receptors or any other receptor type have not been documented.
There is no information available regarding the inhibitory activity of this compound against hydrolase enzymes, including Leukotriene A₄ (LTA₄) hydrolase.
Antimicrobial and Antifungal Investigations
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial and antifungal agents. Derivatives of piperidine (B6355638), a core structural component of this compound, have demonstrated notable activity against a range of microbial species.
Substituted piperidine derivatives have been a focus of synthetic and medicinal chemistry for their potential as antimicrobial agents. Studies on various piperidine-containing compounds have shown that they can exhibit significant antibacterial and antifungal properties. For instance, certain novel piperidine derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, respectively. biointerfaceresearch.com The results from these studies indicate that the antimicrobial efficacy can be influenced by the nature and position of substituents on the piperidine ring. biointerfaceresearch.com
In one study, a series of sixteen novel thiazolidinone derivatives incorporating a piperidine moiety were synthesized and evaluated for their in vitro antifungal activity against seven fungal species, including various Candida and Aspergillus species. nih.gov Two of these compounds, 4h and 4l, exhibited a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 16.5 μg/mL against Rhodotorula sp., proving to be 1.6 times more active than the standard antifungal drug, fluconazole (B54011). nih.gov Furthermore, four other derivatives showed activity comparable to fluconazole against the same yeast. nih.gov
Another study focused on piperidin-4-one derivatives, which share the cyclic ketone feature with this compound. These compounds, particularly those incorporating a thiosemicarbazone moiety, were screened for their antibacterial and antifungal activities. biomedpharmajournal.org The findings revealed that these derivatives possess good activity against bacteria such as Staphylococcus aureus, E. coli, and Bacillus subtilis, and significant antifungal activity against fungi like M. gypseum, M. canis, and C. albicans, when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org
The table below summarizes the antimicrobial and antifungal activities of selected piperidine derivatives.
| Derivative Class | Test Organism(s) | Activity/Potency | Reference |
| Thiazolidinones with piperidine | Rhodotorula sp. | MIC/MFC of 16.5 μg/mL (1.6x more active than fluconazole) | nih.gov |
| Piperidin-4-one thiosemicarbazones | S. aureus, E. coli, B. subtilis | Good activity compared to ampicillin | biomedpharmajournal.org |
| Piperidin-4-one thiosemicarbazones | M. gypseum, M. canis, C. albicans | Significant activity compared to terbinafine | biomedpharmajournal.org |
| Benzophenone-N-ethyl piperidine ethers | Bacterial and fungal pathogens | Potent antibacterial and antifungal agents | researchgate.net |
It is important to note that while these findings are promising for the broader class of piperidine-containing compounds, specific antimicrobial and antifungal testing of this compound is necessary to determine its specific activity profile.
Antioxidant Capacity Assessment
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Consequently, there is significant interest in the antioxidant potential of novel synthetic compounds.
Research into cyclopentanone (B42830) derivatives has revealed potential antioxidant properties. For instance, a study on bis-chalcone compounds synthesized from cyclopentanone and substituted benzaldehydes showed strong antioxidant activity in terms of DPPH and ABTS radical-scavenging potentials and ferric-reducing properties. nih.gov This suggests that the cyclopentanone core can serve as a scaffold for developing potent antioxidants.
Similarly, piperidine derivatives have been investigated for their antioxidant capabilities. A study evaluating six novel piperidine derivatives found that all tested compounds revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml, with one compound demonstrating a scavenging capacity of 78% at 1000 µg/ml when compared to the standard antioxidant, Rutin. researchgate.netacademicjournals.org These findings indicate that the piperidine nucleus is a viable structural component for the design of new antioxidant agents.
The antioxidant activity of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific substitutions on the cyclopentanone and piperidine rings can significantly influence this activity.
| Compound Class | Assay | Key Findings | Reference |
| Bis-chalcones from cyclopentanone | DPPH, ABTS, Ferric-reducing | Strong radical-scavenging and reducing properties | nih.gov |
| Novel Piperidine Derivatives | DPPH scavenging | Scavenging capacity up to 78% at 1000 µg/ml | researchgate.netacademicjournals.org |
Further investigation is required to ascertain the antioxidant potential of this compound itself and to understand the structure-activity relationships that govern the antioxidant capacity of this family of compounds.
Neuropharmacological Effects (e.g., Neuroprotective Effects)
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant global health challenge. The piperidine nucleus is a common scaffold in many centrally acting drugs and has been identified as a promising structure for the development of neuroprotective agents. nih.gov
Piperine (B192125), a naturally occurring piperidine alkaloid, has been extensively studied for its neuroprotective effects. Research has shown that piperine can protect against ischemic brain injury, attenuate neuronal cell damage induced by β-amyloid and oxidative stress, and improve cognitive impairment and depression-like behaviors. researchgate.net The neuroprotective actions of piperine are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.netnih.gov It has been demonstrated to protect dopaminergic neurons in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation. nih.gov
Furthermore, the piperidine scaffold is a key component of donepezil, a well-known drug used for the treatment of Alzheimer's disease. nih.gov This highlights the potential of piperidine-containing compounds to interact with targets in the central nervous system. The benzyl-piperidine group, in particular, has been shown to bind effectively to the catalytic site of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's therapy. encyclopedia.pub
While direct neuropharmacological studies on this compound are not available, the established neuroprotective profile of various piperidine derivatives suggests that this compound and its analogues could be promising candidates for further investigation in the context of neurodegenerative disorders.
Comparative Biological Profiling with Structurally Related Compounds
The biological activity of a compound is intrinsically linked to its chemical structure. By comparing the activities of structurally related molecules, it is possible to deduce structure-activity relationships (SAR) that can guide the design of more potent and selective therapeutic agents.
In the context of antimicrobial activity, the substitution patterns on the piperidine ring and the nature of attached functional groups are critical. For example, the introduction of a thiosemicarbazone moiety to a piperidin-4-one core was found to significantly enhance antifungal activity. biomedpharmajournal.org Similarly, in a series of thiazolidinone derivatives containing piperidine, specific substitutions on the aryl ring led to compounds with higher antifungal potency than the standard drug fluconazole. nih.gov
In the realm of neuropharmacology, the presence of the piperidine ring is a common feature in compounds targeting the central nervous system. nih.gov Variations in the substituents on the piperidine ring can modulate the affinity and selectivity for different neuronal receptors and enzymes. For instance, the introduction of different groups to the benzyl-piperidine scaffold has been a successful strategy in developing new agents for Alzheimer's disease. encyclopedia.pub
The table below provides a comparative overview of the biological activities of different classes of compounds structurally related to this compound.
| Compound Class | Key Structural Features | Observed Biological Activities | Reference(s) |
| Thiazolidinone-piperidines | Piperidine ring linked to a thiazolidinone core | Potent antifungal activity | nih.gov |
| Piperidin-4-one thiosemicarbazones | Piperidin-4-one core with a thiosemicarbazone moiety | Antibacterial and enhanced antifungal activity | biomedpharmajournal.org |
| Bis-chalcones from cyclopentanone | Cyclopentanone core with two arylidene groups | Strong antioxidant and antibacterial properties | nih.gov |
| Piperine and its analogues | Piperidine ring in a natural alkaloid structure | Neuroprotective, antioxidant, anti-inflammatory | researchgate.netnih.gov |
This comparative analysis underscores the therapeutic potential inherent in the piperidine and cyclopentanone scaffolds. Future research focusing on the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore the therapeutic possibilities of this chemical class.
Structure Activity Relationship Sar Studies of 2 4 Ethylpiperidin 2 Yl Cyclopentan 1 One Scaffolds
Impact of Cyclopentanone (B42830) Ring Modifications on Biological Activity
Modifications to the cyclopentanone ring of the 2-(4-Ethylpiperidin-2-yl)cyclopentan-1-one scaffold can significantly impact biological activity by altering the compound's steric bulk, electronic properties, and hydrogen bonding capacity. Bioisosteric replacement is a common strategy to modulate these properties while retaining the essential binding interactions. researchgate.netnih.gov
One common modification involves changing the size of the cycloalkanone ring. For instance, expanding the five-membered cyclopentanone to a six-membered cyclohexanone (B45756) can alter the conformational flexibility of the entire molecule, which in turn can affect how the piperidine (B6355638) moiety is presented to its biological target. Conversely, contraction to a cyclobutanone (B123998) ring would impose greater rigidity.
Another approach is the introduction of substituents on the cyclopentanone ring. The position and nature of these substituents are critical. For example, the introduction of a hydroxyl group could provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity. However, the stereochemistry of this new chiral center would need to be optimized. Alkyl groups could be used to probe for additional hydrophobic pockets in the binding site.
Bioisosteric replacement of the ketone functionality is also a key strategy. For example, the carbonyl group could be replaced with an oxime or a hydroxyl group to change the electronic and hydrogen-bonding properties. Furthermore, the cyclopentanone ring itself could be replaced with a heterocyclic ring, such as a lactam or a thiolactone, to introduce different physicochemical properties and potential new interaction points with a biological target.
Table 1: Hypothetical Impact of Cyclopentanone Ring Modifications on Biological Activity
| Modification of Cyclopentanone Ring | Expected Impact on Biological Activity | Rationale |
| Ring Expansion to Cyclohexanone | May increase or decrease activity | Alters conformational flexibility and spatial orientation of the piperidine substituent. |
| Introduction of a 3-hydroxyl group | Potentially increases affinity | Introduces a hydrogen bond donor/acceptor group, but stereochemistry is critical. |
| Replacement of Carbonyl with Oxime | Modulates electronic and H-bonding properties | May lead to altered binding interactions and selectivity. |
| Bioisosteric replacement with Lactam | May improve solubility and ADME properties | Introduces a hydrogen bond donor and alters polarity. |
This table is illustrative and based on general principles of medicinal chemistry, as direct SAR data for this specific scaffold is not available.
Role of Piperidine Moiety Substituents and their Positional Isomerism (e.g., Ethyl Group)
The piperidine ring and its substituents are critical determinants of the biological activity of the this compound scaffold. The nature, size, and position of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.
The ethyl group at the 4-position of the piperidine ring plays a significant role in defining the molecule's interaction with its biological target. The size and lipophilicity of this alkyl group can be optimized to fit into a specific hydrophobic pocket of the receptor or enzyme. The activity can be sensitive to the size of the alkyl group; for example, replacing the ethyl group with a smaller methyl or a larger propyl group could either enhance or diminish activity depending on the steric constraints of the binding site.
Positional isomerism is another key factor. Moving the ethyl group from the 4-position to the 3- or 2-position would drastically change the molecule's three-dimensional shape and could lead to a complete loss of activity or a switch in biological target. The substitution pattern on the piperidine ring is crucial for maintaining the correct orientation for binding.
Furthermore, the nitrogen atom of the piperidine ring is often a key interaction point, typically forming a salt bridge with an acidic residue in the binding pocket. N-alkylation or N-acylation can be used to modulate the basicity of the nitrogen and to probe for additional binding interactions.
Table 2: Hypothetical Influence of Piperidine Substituents on Biological Activity
| Position of Ethyl Group | Size of Alkyl Group at Position 4 | Expected Impact on Biological Activity | Rationale |
| 4 | Ethyl | Baseline Activity | Optimal fit in a hydrophobic pocket is assumed. |
| 4 | Methyl | May decrease activity | Suboptimal filling of the hydrophobic pocket. |
| 4 | Propyl | May increase or decrease activity | Potential for better hydrophobic interactions or steric clash. |
| 3 | Ethyl | Likely to decrease or alter activity | Significant change in molecular shape and orientation of the substituent. |
This table is illustrative and based on general principles of medicinal chemistry, as direct SAR data for this specific scaffold is not available.
Influence of Linker Region (if applicable) and Overall Stereochemistry on Efficacy and Selectivity
For the this compound scaffold, the direct connection between the cyclopentanone and piperidine rings can be considered the linker. The stereochemistry at the two chiral centers, C2 of the cyclopentanone and C2 of the piperidine, is of paramount importance for biological activity. This creates four possible diastereomers ( (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R) ), each with a unique three-dimensional arrangement of the two rings relative to each other.
It is highly probable that only one of these stereoisomers will have the optimal spatial orientation for high-affinity binding to a specific biological target. solubilityofthings.comnih.gov The relative orientation of the piperidine nitrogen and the 4-ethyl group with respect to the cyclopentanone ring will dictate the ability of the molecule to form key interactions within the binding site. The biological activity of stereoisomers can differ significantly, with one enantiomer being highly active while the other is inactive or even has an opposing effect. nih.gov
The conformational flexibility of the molecule is also a key factor. A more rigid connection between the two rings, for instance by introducing a double bond or incorporating them into a fused or spirocyclic system, could pre-organize the molecule into its bioactive conformation, leading to an increase in potency and selectivity. bepls.com
Design Principles for Optimized Derivatives and Analogs
Based on the general principles of SAR, several design strategies can be proposed to optimize the biological activity of this compound derivatives.
One key principle is to enhance binding affinity by introducing additional favorable interactions. This could be achieved by adding functional groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target. For example, as mentioned, a hydroxyl group on the cyclopentanone ring or a polar substituent on the piperidine ring could be explored.
Another important design principle is to improve selectivity. This can often be achieved by increasing the rigidity of the molecule. bepls.com For instance, creating spirocyclic derivatives where the cyclopentanone and piperidine rings share a common atom can lock the conformation and lead to a more specific interaction with the desired target over off-targets. nih.govpharmablock.com
Improving the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is also a critical design consideration. This can be addressed by modifying the lipophilicity of the molecule, for example by changing the alkyl substituent on the piperidine ring, or by introducing polar groups. Bioisosteric replacements can also be employed to block sites of metabolism. ctppc.orgpatsnap.com
Table 3: Design Strategies for Optimized Derivatives
| Design Principle | Example Modification | Desired Outcome |
| Enhance Affinity | Add H-bond donor/acceptor to cyclopentanone | Increased potency |
| Improve Selectivity | Form a spirocyclic system | Reduced off-target effects |
| Optimize ADME | Modify alkyl group on piperidine to tune lipophilicity | Improved bioavailability |
| Block Metabolism | Introduce fluorine at a metabolically labile position | Increased half-life |
This table is illustrative and based on general principles of medicinal chemistry.
Computational Approaches to SAR Elucidation and Prediction
Computational chemistry offers powerful tools for elucidating and predicting the SAR of this compound analogs, especially in the absence of extensive experimental data. tandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. tandfonline.comnih.gov These models can then be used to predict the activity of novel, un-synthesized analogs, thereby guiding the design of more potent compounds. The descriptors used in QSAR models can be 2D (e.g., topological indices) or 3D (e.g., molecular shape, electronic properties), providing insights into the key features required for activity. researchgate.net
Molecular docking is another valuable computational technique that can be used to predict the binding mode of a ligand within the active site of a biological target. nih.gov By visualizing the interactions between the ligand and the protein, researchers can understand the structural basis for activity and design modifications to improve binding. For the this compound scaffold, docking could be used to rationalize the importance of the stereochemistry and the role of the 4-ethyl group.
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to search for novel scaffolds that fit the pharmacophore and may have similar biological activity.
Finally, molecular dynamics simulations can be used to study the conformational flexibility of the ligand and the ligand-target complex over time, providing a more dynamic picture of the binding event and helping to refine the understanding of the SAR. nih.gov
Derivatization and Analog Development Based on the 2 4 Ethylpiperidin 2 Yl Cyclopentan 1 One Core
Synthesis of Novel Analogs with Modified Substructures
The generation of novel analogs through the modification of the core scaffold's constituent parts is a cornerstone of lead optimization. By systematically altering the piperidine (B6355638) ring, the cyclopentanone (B42830) moiety, and the linkage between them, chemists can fine-tune the molecule's properties to achieve desired biological and physicochemical characteristics.
The piperidine ring is a prevalent motif in pharmaceuticals, and numerous synthetic methods exist for its modification. researchgate.netajchem-a.com For the 2-(4-ethylpiperidin-2-yl)cyclopentan-1-one core, variations can be introduced at the nitrogen atom, the C4-ethyl substituent, and other positions on the ring.
N-Substitution: The secondary amine of the piperidine ring is a prime handle for derivatization. N-alkylation, N-acylation, N-arylation, and the formation of sulfonamides can introduce a wide range of functional groups. These modifications can modulate basicity (pKa), lipophilicity, and metabolic stability, and can be used to probe for additional interactions with a biological target. cambridgemedchemconsulting.com
Modification of the C4-Substituent: The ethyl group at the C4 position can be varied to explore the size and nature of the substituent tolerated in that region. Homologation to larger alkyl chains, introduction of branching, or replacement with cycloalkyl, aryl, or heteroaryl groups can significantly impact ligand-receptor interactions. Furthermore, functional groups such as hydroxyls, ethers, or amides can be incorporated into the chain to introduce polarity and potential hydrogen bonding capabilities.
Alterations to the Piperidine Ring: More complex modifications involve altering the piperidine ring itself. Stereoselective synthesis can provide access to different diastereomers, which is crucial as biological activity is often stereospecific. nih.govwhiterose.ac.uk Ring contraction to a pyrrolidine (B122466) or expansion to an azepane can alter the spatial projection of the cyclopentanone moiety. Recent advances in C-H functionalization offer powerful tools for late-stage modification of the piperidine scaffold, allowing for the introduction of substituents at otherwise difficult-to-access positions. acs.org
| Modification Type | Position | Example Substituent (R) | Potential Rationale |
|---|---|---|---|
| N-Substitution | N1 | -CH₃, -COCH₃, -SO₂Ph, -Bn | Modulate pKa, lipophilicity, metabolic stability; probe for new interactions. |
| C4-Side Chain Variation | C4 | -Propyl, -Cyclopropyl, -Phenyl, -CH₂OH | Explore steric limits and hydrophobic/polar interactions. |
| Ring Isomerization | Core | 3-ethyl or 2,6-disubstituted piperidines | Alter stereochemistry and vector projection of other groups. |
| Additional Substitution | C3, C5, C6 | -F, -OH, -CH₃ | Block metabolic hotspots; introduce new interaction points. |
The cyclopentanone ring offers several sites for chemical modification to probe SAR and improve drug-like properties. ontosight.ai Key strategies include derivatization at the α-positions, modification of the carbonyl group, and altering the ring's substitution pattern.
α-Functionalization: The positions alpha to the carbonyl (C2 and C5) are reactive and can be functionalized through various methods. Alkylation, halogenation, or hydroxylation at these positions can influence the compound's conformation and electronic properties. For instance, α-fluorination can block metabolic oxidation and alter the acidity of adjacent protons.
Carbonyl Group Derivatization: The ketone can be transformed into other functional groups to explore different interactions. Reduction to the corresponding alcohol introduces a hydrogen bond donor/acceptor. Formation of oximes or hydrazones provides vectors for adding larger substituents. The ketone can also be converted to a thioketone or replaced entirely, though this is a more synthetically challenging transformation.
Ring Alterations: The cyclopentanone ring can be expanded to a cyclohexanone (B45756) or contracted to a cyclobutanone (B123998) to assess the impact of ring size on activity. Synthesis of spirocyclic derivatives, where a second ring is fused at the C3 or C4 position, can introduce conformational rigidity and explore new chemical space. researchgate.net Multicomponent reactions starting from simple cyclopentanones can also be used to build highly functionalized and diverse structures. scirp.org
| Modification Type | Position | Resulting Structure/Group | Potential Rationale |
|---|---|---|---|
| α-Substitution | C5 | -CH₃, -F, -OH | Introduce steric bulk, block metabolism, add polarity. |
| Carbonyl Modification | C1 | -OH (Cyclopentanol), =N-OH (Oxime) | Introduce H-bonding capability, provide new attachment points. |
| Ring Expansion/Contraction | Core | Cyclohexanone / Cyclobutanone | Modify bond angles and conformational preferences. |
| Spirocyclization | C3 or C4 | Spiro-cyclopropane or oxetane | Increase structural rigidity and three-dimensionality (Fsp³). |
The direct carbon-carbon bond between the piperidine and cyclopentanone rings defines the relative orientation of the two moieties. Modifying this linkage is a complex but potentially rewarding strategy for optimizing molecular conformation.
Strategies to alter this linkage could involve total synthesis of analogs where the C-C bond is replaced by a different linking group. For example, replacing the bond with a more rigid unit like an amide or a flexible one like an ether could drastically change the molecule's shape and properties. mdpi.com A key challenge in this approach is maintaining the desired stereochemistry at the two chiral centers. Another strategy involves cyclization, where the linker is incorporated into a new ring system, thereby creating a fused or bridged bicyclic structure. nih.govresearchgate.net This approach significantly reduces conformational flexibility, which can lead to a substantial increase in binding affinity and selectivity by locking the molecule into its bioactive conformation.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel, patentable chemotypes that retain the biological activity of the original lead compound. nih.gov These approaches can also be used to overcome issues with metabolism, toxicity, or physicochemical properties.
Bioisosteric Replacement of the Piperidine Ring: The piperidine ring can be replaced with a variety of other saturated heterocycles. cambridgemedchemconsulting.com Morpholine (B109124) can be used to increase polarity and reduce basicity. Tropane or other bridged systems can introduce conformational constraint. More recently, spirocyclic systems like azaspiro[3.3]heptane have been developed as effective piperidine bioisosteres that can improve properties such as metabolic stability while maintaining the spatial orientation of substituents. researchgate.netenamine.net
Bioisosteric Replacement of the Cyclopentanone Ring: The cyclopentanone moiety can be replaced with other five- or six-membered rings. Replacing it with a cyclopentane (B165970) or cyclohexane (B81311) ring removes the carbonyl, which can be a site of metabolic instability. Alternatively, replacing it with a heterocyclic ketone like a tetrahydro-4H-pyran-4-one could improve solubility and introduce new hydrogen bonding opportunities.
Full Scaffold Hopping: This more drastic approach involves replacing the entire 2-(piperidin-2-yl)cyclopentan-1-one (B13167070) core with a structurally distinct scaffold that maintains a similar three-dimensional arrangement of key pharmacophoric features. nih.gov This is often accomplished using computational methods to search virtual libraries for new scaffolds that can match the pharmacophore model of the original lead.
| Original Moiety | Bioisostere / New Scaffold | Rationale |
|---|---|---|
| Piperidine | Azaspiro[3.3]heptane | Improve metabolic stability, alter lipophilicity, explore new vectors. researchgate.net |
| Piperidine | Morpholine | Increase polarity, reduce pKa, potential H-bond acceptor. cambridgemedchemconsulting.com |
| Cyclopentanone | Tetrahydro-4H-pyran-4-one | Improve aqueous solubility, introduce H-bond acceptor. |
| Cyclopentanone | Pyrrolidin-2-one (Lactam) | Introduce H-bond donor/acceptor, alter polarity. |
| Full Scaffold | Fused Bicyclic System (e.g., Octahydropentalen-2-amine) | Access novel chemical space, improve rigidity, secure new IP. nih.gov |
Lead Optimization Efforts through Targeted Derivatization
For the this compound core, a targeted optimization campaign might focus on several key areas. If initial compounds show poor metabolic stability, modifications could be directed at likely sites of metabolism, such as positions alpha to the piperidine nitrogen or the cyclopentanone carbonyl. cambridgemedchemconsulting.com This could involve introducing blocking groups like fluorine or replacing a labile moiety with a more stable bioisostere. nih.gov If solubility is an issue, polar groups like hydroxyls or morpholine rings could be introduced. cambridgemedchemconsulting.com The process relies on a continuous feedback loop where newly synthesized compounds are evaluated in a battery of in vitro and in vivo assays to guide the design of the next generation of analogs. upmbiomedicals.com
| Optimization Goal | Structural Modification Strategy | Example Analog | Expected Outcome |
|---|---|---|---|
| Improve Potency | Introduce H-bond donor/acceptor | Analog with hydroxyl on cyclopentanone ring | New favorable interaction with target protein. |
| Increase Selectivity | Introduce conformational rigidity | Bridged piperidine analog | Better fit in target's binding pocket over off-targets. |
| Enhance Metabolic Stability | Block site of metabolism | Fluorination alpha to the piperidine nitrogen | Increased half-life in microsomal stability assays. |
| Improve Solubility | Add polar group | Replace piperidine with morpholine | Increased aqueous solubility. |
Development of Chemical Probes and Research Tools
Beyond therapeutic applications, derivatives of the this compound scaffold can be developed into chemical probes to study biological systems. thieme-connect.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to interrogate that target's function in cells or in vivo.
The development of a chemical probe requires a highly potent and selective parent molecule. This molecule is then appended with a reporter tag or a reactive group via a linker, typically at a position that does not disrupt binding to the target.
Affinity-Based Probes: These probes incorporate a reporter group such as a fluorescent dye (e.g., fluorescein) or an affinity tag (e.g., biotin). These tools are used for applications like fluorescence microscopy to visualize target localization or for pull-down experiments to identify binding partners.
Photoaffinity Probes: These contain a photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein. This allows for irreversible labeling and subsequent identification of the target protein from a complex mixture.
Activity-Based Probes: These probes contain a reactive electrophilic "warhead" that forms a covalent bond with a nucleophilic residue in the active site of the target, often an enzyme. This provides a readout of enzymatic activity rather than just occupancy.
The synthesis of such probes would involve identifying a non-critical position on the this compound core—perhaps on the C4-ethyl group or the piperidine nitrogen—and attaching the desired functional moiety. acs.org
Future Perspectives in Research on 2 4 Ethylpiperidin 2 Yl Cyclopentan 1 One
Emerging Synthetic Methodologies and Their Application to the Compound
While classical methods for piperidine (B6355638) synthesis exist, emerging methodologies offer pathways to produce 2-(4-Ethylpiperidin-2-yl)cyclopentan-1-one with greater efficiency, stereocontrol, and diversity. The key challenge lies in controlling the relative stereochemistry of the substituents at the C2 and C4 positions of the piperidine ring.
Recent advances in synthetic organic chemistry provide a toolkit applicable to this challenge. Strategies such as intramolecular aza-Michael reactions (IMAMR) and metal-catalyzed cyclizations offer powerful means to construct substituted piperidine rings. nih.gov For instance, an IMAMR approach could build the piperidine core with defined stereocenters. nih.gov Furthermore, modern cross-dehydrogenative coupling methods or direct C-H functionalization could be envisioned to attach the cyclopentanone (B42830) moiety to a pre-formed 4-ethylpiperidine (B1265683) scaffold, potentially offering a more convergent and late-stage diversification strategy. acs.org The development of enantioselective methods, including kinetic resolution of piperidine intermediates or asymmetric catalysis, will be crucial for accessing specific stereoisomers of the final compound for biological evaluation. acs.orgacs.org
Below is a comparative table of potential emerging synthetic methodologies.
Table 1: Comparison of Potential Emerging Synthetic Methodologies
| Methodology | Potential Application to Target Compound | Advantages | Key Challenges |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Modular assembly of the piperidine scaffold from simple building blocks to create stereoisomeric libraries. nih.gov | Rapid access to all possible stereoisomers for comprehensive SAR studies. | Requires optimization of multi-step sequences and purification of intermediates. |
| Intramolecular aza-Michael Reaction (IMAMR) | Stereoselective cyclization of an acyclic amino-enone precursor to form the 2,4-disubstituted piperidine ring. nih.gov | High potential for diastereoselectivity and enantioselectivity using organocatalysis. | Precursor synthesis may be linear and require multiple steps. |
| Catalytic C-H Functionalization | Direct coupling of a cyclopentanone precursor to the C2 position of an N-protected 4-ethylpiperidine. acs.org | High atom economy, reduces the need for pre-functionalized starting materials. | Achieving high regioselectivity (C2 vs. C6) and stereoselectivity can be difficult. |
| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more simple starting materials to rapidly assemble the core structure. ajchem-a.com | High efficiency, operational simplicity, and rapid generation of molecular complexity. | Control over multiple stereocenters in a single operation is a significant challenge. |
| Flow Chemistry | Continuous synthesis of the target compound or key intermediates, particularly for reactions like catalytic hydrogenation. nih.gov | Enhanced safety, scalability, and reproducibility; allows for rapid optimization. | Requires specialized equipment and adaptation of batch procedures. |
Advanced Computational Techniques for Rational Compound Design
Computational chemistry and artificial intelligence are poised to accelerate the exploration of the chemical space around this compound. These in silico tools can guide the design of analogs with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches. mdpi.comemanresearch.org
Techniques such as molecular docking can be used to predict the binding orientation of the compound within the active site of various potential protein targets. Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the compound-protein complex and identify key interactions over time. researchgate.netnih.gov For a series of analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the prediction of potency for newly designed compounds. researchgate.net Pharmacophore modeling can help identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of novel scaffolds that retain these key interactions. nih.gov
The table below summarizes the potential application of these techniques.
Table 2: Advanced Computational Techniques for Compound Design
| Technique | Application to this compound | Objective |
|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of the compound against a panel of hypothesized biological targets (e.g., GPCRs, kinases, enzymes). | Target identification and initial hit validation. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes. nih.gov | Elucidate the detailed mechanism of binding and identify key stable interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models based on a library of analogs to correlate physicochemical properties with biological activity. researchgate.net | Guide lead optimization by predicting the activity of virtual compounds before synthesis. |
| Pharmacophore Modeling | Generate a 3D model of the essential steric and electronic features required for binding to a specific target. nih.gov | Facilitate virtual screening for new scaffolds and guide the design of novel analogs. |
| ADMET Prediction | Use in silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. emanresearch.org | Prioritize compounds with favorable drug-like properties early in the design phase. |
Exploration of Novel Biological Targets for Therapeutic Development
The hybrid structure of this compound suggests a broad potential for biological activity. The piperidine moiety is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), infectious diseases, and cancer. researchgate.net This opens the possibility of activity at targets such as dopamine (B1211576) and serotonin (B10506) receptors, opioid receptors, or viral proteases. nih.gov
Future research should not be limited to these traditional targets. A systematic approach using in silico target prediction tools could reveal unexpected biological activities. clinmedkaz.org For instance, the compound's specific 3D architecture might allow it to interact with novel target classes such as epigenetic enzymes (e.g., histone deacetylases), protein-protein interaction surfaces (e.g., p53-MDM2), or specific ion channels. researchgate.netclinmedkaz.org The cyclopentanone ring, a feature of prostaglandins, suggests that enzymes involved in inflammatory pathways, such as cyclooxygenases or kinases, could also be relevant targets. nih.gov A broad, unbiased screening approach is warranted to uncover novel therapeutic applications.
A list of potential, unexplored target classes is presented below.
Table 3: Potential Novel Biological Target Classes
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
|---|---|---|
| Kinases | Many kinase inhibitors incorporate heterocyclic scaffolds; the compound could fit into ATP-binding or allosteric sites. | Oncology, Inflammatory Diseases |
| Epigenetic Targets (e.g., HDACs, HATs) | The compound's structure could allow it to access the active site channels of histone-modifying enzymes. | Oncology, Neurological Disorders |
| G-Protein Coupled Receptors (GPCRs) | The piperidine core is a classic element in many GPCR ligands, but unexplored subtypes could be targeted. clinmedkaz.org | Metabolic Disorders, CNS Diseases |
| C-C Chemokine Receptor type 5 (CCR5) | Certain piperidine-4-carboxamide derivatives are known CCR5 inhibitors, suggesting a potential anti-HIV application. nih.gov | Infectious Diseases (HIV) |
| Cathepsin K | Piperidine-based structures have been successfully designed as inhibitors of this enzyme, which is involved in bone resorption. mdpi.com | Osteoporosis |
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery platforms integrating combinatorial chemistry and high-throughput screening (HTS) should be employed. nih.govnih.gov Combinatorial chemistry allows for the rapid, parallel synthesis of a large library of analogs, where different chemical groups are systematically varied at specific positions on the molecular scaffold. nih.gov
For this compound, a combinatorial library could be designed by varying three main points of diversity:
Piperidine Nitrogen (R1): Alkylation, acylation, or arylation to explore interactions in the corresponding vector space of a target's binding pocket.
Piperidine C4-substituent (R2): Variation of the ethyl group to other alkyl or functionalized chains to probe steric and electronic requirements.
Cyclopentanone Ring: Modification of the ketone or substitution at the alpha-positions to alter hydrogen bonding capacity and geometry.
Once synthesized, this library can be subjected to HTS against a wide array of biological targets, including cell-based assays and purified enzyme assays. ku.edu This unbiased approach maximizes the probability of discovering novel "hits" for unexpected therapeutic targets, which can then be developed into lead compounds through further medicinal chemistry optimization. nih.gov
Table 4: Illustrative Combinatorial Library Design
| Scaffold Position | R1 (on Piperidine-N) | R2 (at Piperidine-C4) | R3 (on Cyclopentanone) |
|---|---|---|---|
| Building Blocks | - H- Methyl- Benzyl- Acetyl | - Ethyl- Propyl- Cyclopropyl- Methoxyethyl | - =O (Ketone)- -OH (Alcohol)- α-Methyl- α-Fluoro |
| Objective | Explore impact of N-substitution on solubility, cell permeability, and target engagement. | Probe the size and nature of the hydrophobic pocket at the C4 position. | Modulate hydrogen bonding potential and conformational rigidity of the five-membered ring. |
Q & A
Q. How can researchers ensure reproducibility when publishing spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
